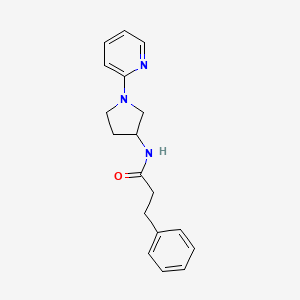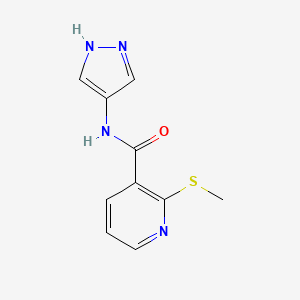
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including kinases and phosphatases. This inhibition may lead to the disruption of cellular signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of certain cancer cell lines, suggesting potential anticancer activity. Additionally, this compound has been shown to have anti-inflammatory activity, which may have applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide in lab experiments include its high purity and yield, as well as its potential activity against various biological targets. However, limitations include its relatively limited studies and understanding of its mechanism of action.
Orientations Futures
Future research on 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide could focus on further elucidating its mechanism of action and identifying additional biological targets. Additionally, this compound could be studied for its potential as an anticancer and anti-inflammatory agent in animal models. Finally, research could focus on optimizing the synthesis method to improve yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide involves the reaction of 2-bromo-3-nitropyridine with 4-amino-1H-pyrazole in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with methyl mercaptan to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. This compound has been studied for its activity against various biological targets, including kinases, phosphatases, and proteases. It has been shown to have inhibitory activity against certain cancer cell lines and may have potential as an anticancer agent. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and may have applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-8(3-2-4-11-10)9(15)14-7-5-12-13-6-7/h2-6H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGKGPVKUTPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)
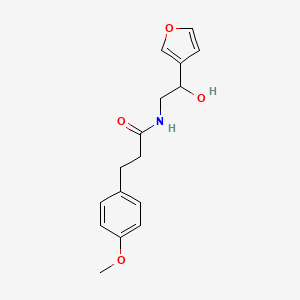
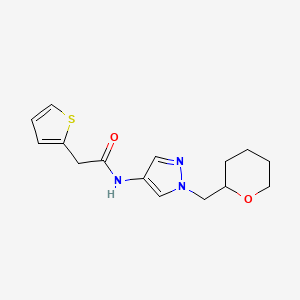
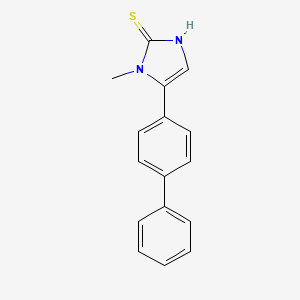
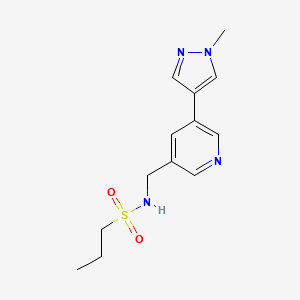
![N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)
![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)
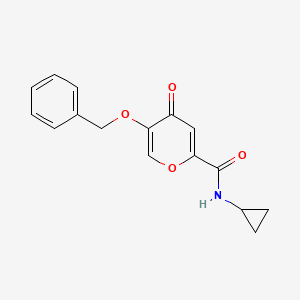
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)
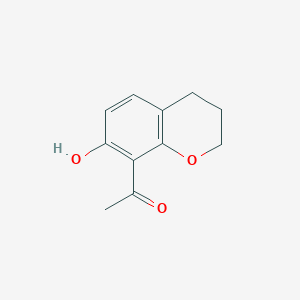
![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)
![5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)
